1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate
Overview
Description
1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is notable for its unique structure, which includes an imidazolium ring substituted with a methyl group and a sulphopropyl group, paired with a p-toluenesulphonate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate typically involves the alkylation of imidazole. The process begins with the reaction of imidazole with methyl iodide to form 1-methylimidazole. This intermediate is then reacted with 1,3-propanesultone to introduce the sulphopropyl group, forming 1-Methyl-3-(3-sulphopropyl)-imidazolium iodide. Finally, the iodide is exchanged with p-toluenesulphonate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and the use of catalysts to speed up the reaction rates. The purification process may include crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate can undergo various chemical reactions, including:
Oxidation: The sulphopropyl group can be oxidized to form sulfonic acids.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The methyl and sulphopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulphopropyl group typically yields sulfonic acids, while substitution reactions can introduce a variety of functional groups, altering the compound’s properties.
Scientific Research Applications
1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and thermal stability.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, including batteries and supercapacitors, due to its ionic conductivity.
Mechanism of Action
The mechanism by which 1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate exerts its effects is primarily through its ionic nature. The imidazolium cation can interact with various molecular targets, including enzymes and cell membranes, altering their function. The sulphopropyl group can enhance solubility and stability, while the p-toluenesulphonate anion can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(3-sulphopropyl)-imidazolium chloride
- 1-Methyl-3-(3-sulphopropyl)-imidazolium bromide
- 1-Methyl-3-(3-sulphopropyl)-imidazolium tetrafluoroborate
Uniqueness
1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate is unique due to the presence of the p-toluenesulphonate anion, which imparts specific solubility and reactivity characteristics. Compared to other similar compounds, it may offer enhanced thermal stability and ionic conductivity, making it particularly useful in high-temperature and electrochemical applications.
Properties
IUPAC Name |
4-methylbenzenesulfonate;3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S.C7H8O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7H,2-3,6H2,1H3;2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZLZYKCUFRQSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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